molecular formula C26H20FN3OS B14999290 4-[(4-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(4-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14999290
M. Wt: 441.5 g/mol
InChI Key: NJJJDEOCIGIJMH-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with fluorophenyl, methoxyphenyl, and phenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic pyrrolo[2,3-d]pyrimidine structure.

    Introduction of Substituents: The fluorophenyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions. These reactions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

    Final Assembly: The final step involves the coupling of the substituted pyrrolo[2,3-d]pyrimidine with the sulfanyl group, typically using a thiol reagent under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

    Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies.

    Material Science: The compound’s chemical properties make it suitable for use in the development of new materials with specific functionalities, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    4-{[(4-Fluorophenyl)methyl]sulfanyl}benzoic acid: This compound shares the fluorophenyl and sulfanyl groups but has a different core structure.

    4-Fluorophenyl methyl sulfone: This compound contains the fluorophenyl group and a sulfone functional group, differing in the overall structure and properties.

    2-{[(3-Trifluoromethyl)benzyl]sulfanyl}benzoic acid: This compound features a trifluoromethyl group and a sulfanyl group, with a different aromatic core.

The uniqueness of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of the pyrrolo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H20FN3OS

Molecular Weight

441.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C26H20FN3OS/c1-31-22-13-11-21(12-14-22)30-15-23(19-5-3-2-4-6-19)24-25(30)28-17-29-26(24)32-16-18-7-9-20(27)10-8-18/h2-15,17H,16H2,1H3

InChI Key

NJJJDEOCIGIJMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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